molecular formula C6H16ClNO B12056141 L-tert-Leucinol hydrochloride

L-tert-Leucinol hydrochloride

Cat. No.: B12056141
M. Wt: 153.65 g/mol
InChI Key: BFBMCXSYQJNKSS-NUBCRITNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-tert-Leucinol hydrochloride can be synthesized from L-tert-leucine by reducing the carboxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride . The reaction typically involves dissolving L-tert-leucine in a suitable solvent like tetrahydrofuran, followed by the slow addition of the reducing agent under an inert atmosphere. The reaction mixture is then stirred and heated to reflux for several hours before being cooled and worked up to isolate the product .

Industrial Production Methods

In industrial settings, this compound is often produced via the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase. This enzymatic method is preferred due to its high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

L-tert-Leucinol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

L-tert-Leucinol hydrochloride exerts its effects primarily through its role as a chiral auxiliary. It induces higher stereoselectivities in various reactions by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its higher stereoselectivity compared to other chiral auxiliaries like valinol. Its bulky tert-butyl group provides steric hindrance, which enhances its ability to induce stereoselectivity in various reactions .

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1

InChI Key

BFBMCXSYQJNKSS-NUBCRITNSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CO)N.Cl

Canonical SMILES

CC(C)(C)C(CO)N.Cl

Origin of Product

United States

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